molecular formula C20H21N3O4 B14991121 ethyl {2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B14991121
M. Wt: 367.4 g/mol
InChI Key: DRNUAZYCWTVVNH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that features a unique combination of furan, pyrrolidinone, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a pyrrolidinone derivative. The final step involves the coupling of this intermediate with a benzodiazole moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the pyrrolidinone moiety results in pyrrolidine derivatives .

Scientific Research Applications

Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The furan and benzodiazole moieties can interact with enzymes and receptors, modulating their activity. The pyrrolidinone ring can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is unique due to its combination of furan, pyrrolidinone, and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-[2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H21N3O4/c1-2-26-19(25)13-23-17-8-4-3-7-16(17)21-20(23)14-10-18(24)22(11-14)12-15-6-5-9-27-15/h3-9,14H,2,10-13H2,1H3

InChI Key

DRNUAZYCWTVVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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